3-(4-chlorophenyl)-N,N-dimethylprop-2-enamide
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Overview
Description
3-(4-chlorophenyl)-N,N-dimethylprop-2-enamide is an organic compound characterized by the presence of a chlorophenyl group attached to a prop-2-enamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N,N-dimethylprop-2-enamide typically involves the reaction of 4-chlorobenzaldehyde with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction steps to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-N,N-dimethylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(4-chlorophenyl)-N,N-dimethylprop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N,N-dimethylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-1-(3,4-dichlorophenyl)urea: This compound shares a similar chlorophenyl group but has a different functional group (urea) compared to 3-(4-chlorophenyl)-N,N-dimethylprop-2-enamide.
3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one: This compound has a similar structural framework but includes a pyridinyl group instead of the dimethylprop-2-enamide structure.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
23784-70-5 |
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Molecular Formula |
C11H12ClNO |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C11H12ClNO/c1-13(2)11(14)8-5-9-3-6-10(12)7-4-9/h3-8H,1-2H3 |
InChI Key |
CVKVSIGUIAIDTR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C=CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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